molecular formula CH3BF2O B14750478 Methoxydifluoroborane CAS No. 381-59-9

Methoxydifluoroborane

Cat. No.: B14750478
CAS No.: 381-59-9
M. Wt: 79.84 g/mol
InChI Key: MMOYZEVQTUZRGG-UHFFFAOYSA-N
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Description

Methoxydifluoroborane is a chemical compound with the molecular formula CH₃BF₂O and a molecular weight of 79.842 g/mol It is characterized by the presence of a boron atom bonded to two fluorine atoms and one methoxy group

Preparation Methods

The synthesis of methoxydifluoroborane typically involves the reaction of boron trifluoride with methanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

[ \text{BF}_3 + \text{CH}_3\text{OH} \rightarrow \text{CH}_3\text{BF}_2\text{O} + \text{HF} ]

Industrial production methods may involve the use of specialized equipment to handle the reactive intermediates and by-products safely. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Methoxydifluoroborane undergoes various types of chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form boron-containing oxides.

    Reduction: Reduction reactions can convert this compound into other boron-containing compounds.

    Substitution: The methoxy group in this compound can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methoxydifluoroborane has several applications in scientific research, including:

Mechanism of Action

The mechanism by which methoxydifluoroborane exerts its effects involves interactions with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and molecular targets depend on the specific application and context in which this compound is used.

Comparison with Similar Compounds

Methoxydifluoroborane can be compared with other boron-containing compounds such as:

    Trimethylborane (B(CH₃)₃): Unlike this compound, trimethylborane contains three methyl groups bonded to boron.

    Borane (BH₃): A simpler boron compound with three hydrogen atoms bonded to boron.

    Diborane (B₂H₆): A dimeric boron compound with a unique structure involving bridging hydrogen atoms.

This compound is unique due to the presence of both fluorine and methoxy groups, which impart distinct chemical properties and reactivity compared to other boron compounds .

Properties

CAS No.

381-59-9

Molecular Formula

CH3BF2O

Molecular Weight

79.84 g/mol

IUPAC Name

difluoro(methoxy)borane

InChI

InChI=1S/CH3BF2O/c1-5-2(3)4/h1H3

InChI Key

MMOYZEVQTUZRGG-UHFFFAOYSA-N

Canonical SMILES

B(OC)(F)F

Origin of Product

United States

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